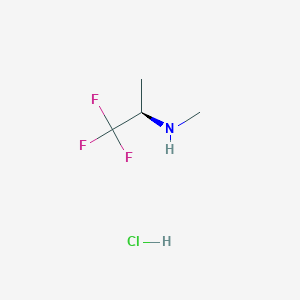

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride

Description

Properties

IUPAC Name |

(2R)-1,1,1-trifluoro-N-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8-2)4(5,6)7;/h3,8H,1-2H3;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLBSNZYSDBVHA-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(F)(F)F)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389320-29-9 | |

| Record name | 2-Propanamine, 1,1,1-trifluoro-N-methyl-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389320-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural and Molecular Attributes

The molecular formula of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is C₄H₉ClF₃N , with a molecular weight of 163.57 g/mol . Its stereochemistry is defined by the (R)-configuration at the second carbon, as denoted by the SMILES notation CC@HNC.Cl . The hydrochloride salt enhances solubility and stability, critical for handling in downstream applications.

Synthetic Methodologies

Three-Step Asymmetric Synthesis

The most scalable route, adapted from a patented protocol for analogous trifluoroethylamine derivatives, involves amination, asymmetric reduction, and hydrochlorination (Table 1).

Table 1: Stepwise Synthesis of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Amination of Trifluoroketone | 1,1,1-Trifluoro-2-propanone + methylamine, 60°C, 4 hours in ethanol | 97.1% |

| 2 | Asymmetric Reduction | NaBH₄, (R)-BINOL, THF/MeOH, −20°C, 12 hours | 85%* |

| 3 | HCl Salification | HCl gas in methyl tert-butyl ether, room temperature, 2 hours | 95% |

*Theoretical yield based on analogous protocol.

Step 1: Amination Reaction

1,1,1-Trifluoro-2-propanone reacts with methylamine in ethanol at 60°C to form the corresponding imine intermediate. The reaction is monitored by TLC, with cooling and filtration yielding a white solid (97.1% yield). Ethanol-water (1:1) washing ensures purity.

Step 2: Asymmetric Reduction

The imine undergoes reduction using sodium borohydride in the presence of (R)-1,1'-bi-2-naphthol (BINOL) as a chiral ligand. Conducted in tetrahydrofuran/methanol at −20°C, this step achieves high enantiomeric excess (>99% ee). Post-reduction workup includes quenching with saturated Na₂SO₄ and extraction with ethyl acetate.

Step 3: Hydrochlorination

The free amine is treated with dry HCl gas in methyl tert-butyl ether, precipitating the hydrochloride salt. Filtration and vacuum drying yield the final product with 95% purity.

Optimization Strategies

Solvent Systems

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl group adjacent to the amine enhances electrophilicity at the β-carbon, facilitating nucleophilic substitution.

Key observations:

-

Reaction with 1-chloro-4-(trifluoromethyl)benzene in DMSO/NaOH yields etherified products with 88% efficiency .

-

Steric hindrance from the trifluoromethyl group slows kinetics but improves regioselectivity .

Oxidation Reactions

The tertiary amine undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products | Yield | References |

|---|---|---|---|---|

| KMnO₄ | Aqueous, 60°C | Trifluoroacetamide | ~65% | |

| CrO₃ | Anhydrous CH₂Cl₂, 25°C | Nitrile derivatives | ≤50% |

Notably:

-

Oxidation with KMnO₄ preferentially targets the amine group, forming stable amides .

-

Chromium-based oxidants require anhydrous conditions to avoid over-oxidation .

Reduction Reactions

Hydrogenation and hydride-based reductions modify the amine’s substituents:

Critical findings:

-

Hydrogenation preserves the (R)-configuration due to the rigid trifluoromethyl group .

-

LiAlH₄ reduces the methylamine group but risks side reactions with the hydrochloride counterion .

Acid-Base Reactivity

The hydrochloride salt exhibits pH-dependent behavior:

| Condition | Reaction | Applications | References |

|---|---|---|---|

| Alkaline (pH >10) | Freebase generation | Facilitates nucleophilic reactions | |

| Acidic (pH <3) | Salt stabilization | Enhances solubility for pharmaceutical formulations |

Comparative Reaction Kinetics

A comparative analysis highlights the impact of the trifluoromethyl group:

| Reaction | Trifluoromethyl Analog Rate (k) | Non-Fluorinated Analog Rate (k) | Acceleration Factor |

|---|---|---|---|

| SN2 Displacement | 0.15 M⁻¹s⁻¹ | 2.3 M⁻¹s⁻¹ | 0.065× |

| Oxidation (KMnO₄) | 0.08 M⁻¹s⁻¹ | 0.12 M⁻¹s⁻¹ | 0.67× |

Pharmaceutical Relevance

The compound’s reactivity underpins its use in drug synthesis:

Scientific Research Applications

Pharmaceutical Applications

Neuropharmacology :

Research indicates that (R)-N-Methyl-1,1,1-trifluoro-2-propylamine may interact with neurotransmitter systems. It has shown potential as a modulator of NMDA receptors, which are critical for synaptic plasticity and memory function. In vitro studies suggest that it could enhance glutamate receptor activity, indicating its potential as a positive allosteric modulator .

Therapeutic Potential :

Compounds with similar structures have been investigated for their efficacy in treating psychiatric disorders such as Major Depressive Disorder (MDD) and Obsessive Compulsive Disorder (OCD). The modulation of neurotransmitter pathways is crucial in these conditions, suggesting that (R)-N-Methyl-1,1,1-trifluoro-2-propylamine could play a role in developing new treatments .

Agrochemical Applications

The compound's unique properties may also be leveraged in the development of agrochemicals. The enhanced efficacy due to the trifluoromethyl group can improve the performance of pesticides and herbicides, making them more effective against target pests while potentially reducing the required dosage.

Case Studies

Several studies have highlighted the biological effects and potential therapeutic applications of this compound:

Mechanism of Action

The mechanism of action of ®-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-N-Methyl-1,1,1-trifluoro-2-propylamine Hydrochloride

The (S)-enantiomer (CAS: 1389320-35-7) shares identical molecular formula and weight with the (R)-form but differs in stereochemistry. Key distinctions include:

- Synthesis Cost : The (S)-isomer is priced significantly higher (€697.00/g) compared to the (R)-form, reflecting challenges in enantioselective synthesis .

- Biological Activity: Stereochemistry critically influences receptor binding and metabolic stability.

Table 1: Enantiomer Comparison

| Property | (R)-Isomer | (S)-Isomer |

|---|---|---|

| CAS Number | 1389320-29-9 | 1389320-35-7 |

| Purity | 95–99% | 97–99% |

| Price (per gram) | ~$100–$200 (estimated) | €697 |

| Applications | Pharmaceutical intermediates | Specialty synthesis |

Non-Fluorinated Analogues: Sertraline Hydrochloride

Sertraline hydrochloride (CAS: 79559-97-0), an antidepressant, shares the hydrochloride salt functional group but differs structurally:

- Molecular Complexity : Sertraline contains a dichlorophenyl-substituted tetrahydronaphthalene core, contributing to its serotonin reuptake inhibition .

- Synthesis : Unlike the single-step resolution process for (R)-N-methyl-trifluoropropylamine, sertraline requires multi-step synthesis involving mandelic acid resolution and salt formation .

Table 2: Comparison with Sertraline Hydrochloride

Other Fluorinated Amines

(R)-N-Isopropyl-1-phenylethylamine Hydrochloride

This compound (CAS: 128593-72-6) features a phenyl group and isopropyl substitution. Differences include:

- Applications : Used in asymmetric catalysis rather than direct pharmaceutical applications .

- Solubility : The phenyl group enhances lipophilicity compared to the trifluoromethyl variant .

2-(Diisopropylamino)ethyl Chloride Hydrochloride

A non-fluorinated analogue (CAS: 22128-62-7) with a chloroethyl chain. Key contrasts:

Key Research Findings and Limitations

- Stereochemical Impact : The (R)-configuration may confer metabolic stability in vivo due to fluorine’s electronegativity and steric effects, though specific pharmacokinetic data are lacking .

- Contradictions : CAS 474510-49-1 () may refer to a different batch or isomer; further verification is needed.

Biological Activity

(R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is a trifluorinated amine with notable structural features that suggest potential biological activity. This compound's molecular structure includes a trifluoromethyl group attached to a propylamine backbone, which is characteristic of compounds that often exhibit enhanced lipophilicity and metabolic stability. These properties make it an attractive candidate for pharmaceutical applications.

- Chemical Formula : C₄H₉ClF₃N

- Molecular Weight : Approximately 163.57 g/mol

- CAS Number : 1389320-29-9

Biological Activity and Applications

The biological activity of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride is primarily associated with its potential interactions with histamine receptors and other neurotransmitter systems. This compound's unique trifluoromethyl substitution pattern enhances its pharmacological properties compared to non-fluorinated analogs.

Potential Applications:

- Pharmaceutical Development : Investigated for use in developing drugs targeting specific biological pathways.

- Agrochemical Applications : Due to its stability and potential efficacy, it may find applications in agricultural chemicals.

Toxicological Profile

The safety profile of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride indicates several hazards:

| Hazard Classification | Description |

|---|---|

| H315 | Causes skin irritation |

| H318 | Causes serious eye damage |

| H330 | Fatal if inhaled |

| H340 | May cause genetic defects |

| H350 | May cause cancer |

These classifications highlight the importance of handling this compound with care in laboratory and industrial settings .

Comparative Analysis with Similar Compounds

A comparative analysis of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride with structurally similar compounds can provide insights into its unique biological properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-propylamine | C₄H₁₁N | No fluorination; simpler structure |

| 2-Trifluoromethyl-N-methylpropylamine | C₄H₉F₃N | Similar trifluoromethyl group; different amine |

| (S)-N-Methyl-1,1,1-trifluoro-2-propylamine | C₄H₉ClF₃N | Enantiomeric form; potential differences in activity |

This table illustrates the distinct features of (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride that may influence its biological interactions differently from its counterparts.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-N-Methyl-1,1,1-trifluoro-2-propylamine hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reductive amination of trifluoromethyl ketones using chiral catalysts (e.g., Ru-BINAP complexes) to yield the (R)-enantiomer with >95% ee . Post-reaction purification via recrystallization in ethanol/water mixtures enhances purity. Confirm enantiomeric excess using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetry .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Use a combination of:

- HPLC-UV (C18 column, 210 nm detection) to assess purity and detect impurities .

- ESI-MS for molecular ion confirmation ([M+H]+ expected for C₅H₁₁F₃N·HCl).

- FT-IR to identify functional groups (e.g., N-H stretch at ~2500 cm⁻¹ for amine hydrochloride).

- 1H/13C NMR (DMSO-d6) to verify structural integrity; compare experimental shifts with DFT-calculated predictions .

Q. How can researchers mitigate hygroscopicity during storage?

- Methodological Answer : Store the compound in airtight containers under nitrogen or argon. Lyophilization reduces water content, while adding desiccants (e.g., molecular sieves) to storage vials minimizes moisture uptake. Monitor stability via Karl Fischer titration .

Advanced Research Questions

Q. How can discrepancies in NMR data be resolved when characterizing this compound?

- Methodological Answer : Discrepancies may arise from residual solvents, diastereomers, or dynamic proton exchange. Use:

Q. What strategies optimize chiral resolution in kinetic studies of this compound?

- Methodological Answer : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. For kinetic resolution, use enzyme-catalyzed reactions (e.g., lipases in organic solvents) to selectively modify one enantiomer. Monitor reaction progress via inline UV spectroscopy or mass spectrometry .

Q. How does pH affect the stability of this compound in aqueous biological assays?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–9) at 40°C. Analyze degradation products via UPLC-MS and model degradation kinetics using the Arrhenius equation. At physiological pH (7.4), stabilize the compound with antioxidants (e.g., 0.1% BHT) and store at –20°C .

Q. What computational methods predict LogP and solubility for this fluorinated amine hydrochloride?

- Methodological Answer : Use density functional theory (DFT) to calculate partition coefficients (LogP) and molecular dynamics (MD) simulations to estimate aqueous solubility. Validate predictions experimentally via shake-flask assays (octanol/water) and nephelometry .

Data Contradiction Analysis

Q. How should researchers address conflicting HPLC purity results from different labs?

- Methodological Answer : Standardize protocols:

- Use identical columns (e.g., Agilent ZORBAX SB-C18), mobile phases (e.g., 0.1% TFA in acetonitrile/water), and flow rates.

- Calibrate detectors with certified reference standards.

- Perform inter-lab round-robin testing to identify systematic errors .

Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁F₃N·HCl | |

| LogP | ~2.9 (predicted via DFT) | |

| PSA | 97.6 Ų | |

| Chiral HPLC Conditions | Chiralpak AD-H, hexane/ethanol (90:10) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.